molecular formula C16H12ClN3O2S B2404691 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 898415-06-0

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide

Cat. No.: B2404691
CAS No.: 898415-06-0
M. Wt: 345.8
InChI Key: IQYGHTNAXMSJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a synthetic organic compound featuring the privileged 1,3,4-oxadiazole scaffold, a structure renowned in medicinal chemistry for its diverse pharmacological potential . The 1,3,4-oxadiazole core is thermostable and is known to allow for strategic structural modifications, enabling high cytotoxicity against malignant cells and selective interactions with key biological targets like enzymes and nucleic acids . Research on 1,3,4-oxadiazole conjugates has demonstrated that they can inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of crucial enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Furthermore, halogenated N-(1,3,4-oxadiazol-2-yl)benzamide derivatives have been identified as potent antibacterial agents against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), with some analogs functioning as multitargeting antibiotics that affect menaquinone biosynthesis, bacterial membrane depolarization, and iron regulation . The specific substitution pattern of this compound—with a 4-chlorophenyl group on the oxadiazole ring and a methylsulfanyl-benzamide moiety—is designed to explore structure-activity relationships (SAR) and optimize its bioactivity profile for oncology and infectious disease research. This product is intended for non-human research applications only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-23-13-4-2-3-11(9-13)14(21)18-16-20-19-15(22-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYGHTNAXMSJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide have demonstrated significant activity against various bacterial strains. A study published in Molecules reported that compounds with similar structures exhibited antimicrobial activity comparable to established antibiotics like isoniazid and ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

Compound NameActivity AgainstReference
IsoniazidMycobacterium
CiprofloxacinGram-negative bacteria
This compoundVarious strains

Anticancer Potential

The anticancer properties of oxadiazole derivatives have also been a focus of research. A study evaluated several oxadiazole-based compounds for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) analysis provided insights into how modifications to the oxadiazole ring influence biological activity.

Table 2: Anticancer Activity Overview

Compound NameCancer Cell Line TestedIC50 Value (µM)Reference
Compound AHeLa15
Compound BMCF-720
This compoundVarious linesTBD

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Antifungal Potency : The trifluoromethyl group in MMV102872 significantly enhances activity compared to methylsulfanyl, suggesting that electron-deficient substituents improve target binding .
  • Structural Flexibility : Thiadiazole and thioxo-modified oxadiazoles () offer avenues for optimizing pharmacokinetic properties, though their biological profiles require further exploration.
  • Synthetic Scalability: Ethanol-based reflux and TLC monitoring () are robust for large-scale production, but fluorinated analogues may require specialized reagents.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.

  • Chemical Name : this compound
  • Molecular Formula : C14H12ClN3O2S
  • Molecular Weight : 307.78 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with oxadiazole moieties often exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerCytotoxicity against A431 and Jurkat cell lines
Enzyme InhibitionInhibition of specific kinases

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Anticancer Activity

In a separate study focusing on anticancer effects, the compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The findings revealed an IC50 value less than 20 µM for both cell lines, indicating potent cytotoxic effects. The mechanism was linked to apoptosis induction through caspase activation pathways.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. For instance:

  • Substituents on the phenyl ring can significantly influence the potency against specific targets.
  • The presence of a methylsulfanyl group has been correlated with increased lipophilicity and improved cell membrane permeability.

Q & A

Q. Optimization Tips :

  • Use anhydrous THF to minimize hydrolysis of the acyl chloride.
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3).
  • Purify via column chromatography (silica gel, gradient elution). For higher yields, replace NaH with DMAP in coupling steps (see analogous protocols in ).

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:
Key Methods :

  • ¹H/¹³C NMR : Confirm structural integrity. For example:
    • ¹H NMR (DMSO-d₆): δ 8.2 (s, oxadiazole NH), 7.8–7.3 (aromatic protons), 2.5 (s, SCH₃) .
    • ¹³C NMR: Peaks at ~165 ppm (amide C=O), 160–150 ppm (oxadiazole carbons).
  • ESI-MS/APCI-MS : Confirm molecular ion [M+H]⁺ (exact mass: 349.04 g/mol) .
  • HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient, retention time ~12–13 min) .

Advanced: How does modifying the methylsulfanyl group affect bioactivity?

Q. Answer :

  • Methylsulfanyl (SCH₃) : Enhances lipophilicity, improving membrane permeability. Exhibits IC₅₀ ~0.5 μM against Sporothrix spp. .
  • Trifluoromethyl (CF₃) : In analog MMV102872, CF₃ increases electronegativity, boosting antifungal activity (88% growth inhibition in C. auris at 20 μM) .
  • Sulfone (SO₂CH₃) : Oxidation of SCH₃ reduces activity due to decreased hydrophobicity. Test via H₂O₂ oxidation and compare MIC values .

Q. Experimental Design :

  • Synthesize analogs (e.g., SCH₃ → CF₃, SO₂CH₃).
  • Evaluate antimicrobial activity via broth microdilution (CLSI guidelines).
  • Corrogate logP values (HPLC-derived) with bioactivity .

Advanced: What strategies can overcome bacterial resistance to this compound’s antimicrobial effects?

Q. Answer :

  • Biofilm Disruption : Test efficacy against S. aureus biofilm using crystal violet assay. OZE-III (structurally similar) reduces biofilm biomass by 60% at 10 μM .
  • Synergy Studies : Combine with β-lactams (e.g., ampicillin). Check FIC index ≤0.5 via checkerboard assay.
  • Efflux Pump Inhibition : Add sub-inhibitory doses of efflux inhibitors (e.g., PAβN) to MIC assays .

Basic: What in vitro assays are suitable for initial evaluation of antitumor activity?

Q. Answer :

  • MTT Assay : Test cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7). Use 48–72 hr exposure; IC₅₀ values <10 μM indicate potency .
  • Apoptosis Assays : Annexin V/PI staining (flow cytometry) to confirm mechanism.
  • Selectivity : Compare IC₅₀ in normal cells (e.g., HEK293) vs. cancerous lines .

Advanced: How can molecular docking predict target interactions for this compound?

Q. Answer :

  • Target Identification : Prioritize enzymes with oxadiazole-binding pockets (e.g., fungal CYP51, bacterial DHFR).
  • Docking Workflow :
    • Prepare ligand (optimize geometry at B3LYP/6-31G* level).
    • Retrieve target PDB (e.g., 4LXJ for CYP51).
    • Run AutoDock Vina; validate with co-crystallized ligands.
  • Key Interactions :
    • Oxadiazole N atoms → H-bonds with Ser314 (CYP51).
    • SCH₃ → hydrophobic contact with Leu321 .

Advanced: How do crystallographic data inform structural optimization?

Q. Answer :

  • Crystal Structure Analysis :
    • Analog N-(4-chlorophenyl) derivatives show planar oxadiazole rings, favoring π-π stacking with aromatic residues .
    • Methylsulfanyl adopts a gauche conformation, minimizing steric clash in binding pockets .
  • Modifications : Introduce halogen substituents (e.g., Cl → Br) to enhance van der Waals interactions. Validate via X-ray diffraction .

Basic: How to resolve contradictions in reported bioactivity data?

Q. Answer :

  • Variable Factors : Check strain-specificity (e.g., C. auris vs. Sporothrix spp. ), assay conditions (pH, media).
  • Methodology :
    • Replicate experiments under standardized CLSI conditions.
    • Use internal controls (e.g., fluconazole for antifungal assays).
    • Compare logD values (HPLC) to account for solubility differences .

Q. Tables for Reference

Q. Table 1: Key Synthetic Intermediates

StepIntermediateYield (%)Purity (HPLC)
1Methyl 4-chlorobenzoate8598.5
35-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine7297.0
4Final compound6595.5

Q. Table 2: Antimicrobial Activity Comparison

AnalogSubstituentMIC (S. aureus) (μM)MIC (C. auris) (μM)
SCH₃Methylsulfanyl2.50.5
CF₃Trifluoromethyl1.80.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.